Cas no 85483-97-2 ((S)-(+)-1-Benzyloxy-2-propanol)
(S)-(+)-1-Benzyloxy-2-propanol Chemical and Physical Properties
Names and Identifiers
-
- (S)-1-(Benzyloxy)propan-2-ol
- S-(+)-1-Benzyloxy-2-propanol
- (S)-(+)-1-Benzyloxy-2-propanol
- (S)-1-Benzyloxy-2-propanol
- (S)-2-(BENZYLOXY)PROPAN-1-OL
- 2-Propanol,1-(phenylmethoxy)-, (2S)-
- (2S)-1-benzyloxypropan-2-ol
- (R)-(-)-1-Benzyloxy-2-propanol
- (R)-1-(Benzyloxy)propan-2-ol
- (R)-1-O-Benzylpropylene glycol
- (s)-(-)-1-Benzyloxy-2-propanol
- (S)-(+)-1,2-Propanediol 1-benzyl ether
- 2-Propanol,1-(phenylmethoxy)-,(2R)
- Benzyl (S)-(+)-2-Hydroxypropyl Ether
- 2-Propanol, 1-(phenylmethoxy)-, (2S)-
- KJBPYIUAQLPHJG-VIFPVBQESA-N
- (S)-1-benzyloxy-2-hydroxypropane
- (2S)-1-(benzyloxy)propan-2-ol
- (2S)-1-(Benzyloxy)-2-propanol
- (+)-(S)-1-benzyloxy-2-propanol
- CB0028
- LS30228
- (S)-(+)-1-Benzylox
- (2S)-1-(Phenylmethoxy)-2-propanol (ACI)
- 2-Propanol, 1-(phenylmethoxy)-, (S)- (ZCI)
- (2S)-1-Phenylmethoxypropan-2-ol
- A11414
- EN300-6446057
- 85483-97-2
- (S)-(+)-1-Benzyloxy-2-propanol, 97%
- CS-W017736
- (S)-(+)-1-BENZYLOXY-2-PROPANOL 97
- B4117
- AKOS016843866
- SCHEMBL2181772
- DS-4548
- MFCD07367008
- (S)-1-O-Benzylpropylene glycol
-
- MDL: MFCD07367008
- Inchi: 1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1
- InChI Key: KJBPYIUAQLPHJG-VIFPVBQESA-N
- SMILES: C(C1C=CC=CC=1)OC[C@@H](O)C
Computed Properties
- Exact Mass: 166.09900
- Monoisotopic Mass: 166.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5
- XLogP3: 1.3
Experimental Properties
- Color/Form: No data available
- Density: 1.044 g/mL at 25 °C(lit.)
- Melting Point: No data available
- Boiling Point: 81°C/1mmHg(lit.)
- Flash Point: Fahrenheit: 226.4 ° f < br / > Celsius: 108 ° C < br / >
- Refractive Index: n20/D 1.510(lit.)
- Solubility: Slightly soluble (13 g/l) (25 º C),
- PSA: 29.46000
- LogP: 1.58400
- Optical Activity: [α]20/D +14.5°, c = 1 in chloroform
(S)-(+)-1-Benzyloxy-2-propanol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Sealed in dry,Room Temperature
- Risk Phrases:R22
(S)-(+)-1-Benzyloxy-2-propanol Customs Data
- HS CODE:2909499000
- Customs Data:
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
(S)-(+)-1-Benzyloxy-2-propanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM255327-10g |
(S)-1-(Benzyloxy)propan-2-ol |
85483-97-2 | 95+% | 10g |
$204 | 2021-06-16 | |
| Chemenu | CM255327-25g |
(S)-1-(Benzyloxy)propan-2-ol |
85483-97-2 | 95+% | 25g |
$389 | 2021-06-16 | |
| Alichem | A019139244-10g |
(S)-1-(Benzyloxy)propan-2-ol |
85483-97-2 | 96% | 10g |
$196.00 | 2023-08-31 | |
| Alichem | A019139244-25g |
(S)-1-(Benzyloxy)propan-2-ol |
85483-97-2 | 96% | 25g |
$420.16 | 2023-08-31 | |
| Chemenu | CM255327-10g |
(S)-1-(Benzyloxy)propan-2-ol |
85483-97-2 | 95+% | 10g |
$204 | 2022-06-10 | |
| Chemenu | CM255327-25g |
(S)-1-(Benzyloxy)propan-2-ol |
85483-97-2 | 95+% | 25g |
$389 | 2022-06-10 | |
| Apollo Scientific | OR918206-1g |
(S)-(+)-1-Benzyloxy-2-propanol |
85483-97-2 | 99% | 1g |
£15.00 | 2025-02-20 | |
| Apollo Scientific | OR918206-5g |
(S)-(+)-1-Benzyloxy-2-propanol |
85483-97-2 | 99% | 5g |
£41.00 | 2025-02-20 | |
| Apollo Scientific | OR918206-25g |
(S)-(+)-1-Benzyloxy-2-propanol |
85483-97-2 | 99% | 25g |
£201.00 | 2025-02-20 | |
| abcr | AB392721-1 g |
(S)-(+)-1-Benzyloxy-2-propanol, 96%; . |
85483-97-2 | 96% | 1g |
€86.40 | 2023-05-18 |
(S)-(+)-1-Benzyloxy-2-propanol Production Method
Production Method 1
Production Method 2
1.2 Reagents: Sodium hypophosphite Solvents: Water
Production Method 3
2.1 -
Production Method 4
Production Method 5
1.2 Solvents: Tetrahydrofuran ; 10 min, 0 °C; 20 min, rt; 16 h, 50 - 55 °C
Production Method 6
1.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; rt; 15 h, 80 °C
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 0 °C; 18 h, rt
Production Method 7
Production Method 8
1.2 Reagents: Water ; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
2.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 3 h, rt
2.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; rt; 15 h, 80 °C
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 0 °C; 18 h, rt
Production Method 9
Production Method 10
Production Method 11
Production Method 12
1.2 Reagents: Sodium bicarbonate ; rt
Production Method 13
1.2 Reagents: Sodium hypophosphite Solvents: Water
Production Method 14
Production Method 15
1.2 0.5 h, rt
Production Method 16
Production Method 17
Production Method 18
Production Method 19
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Production Method 20
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C; 6 h, rt
2.2 Reagents: Water ; rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; rt
3.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 3 h, rt
3.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; rt; 15 h, 80 °C
4.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 0 °C; 18 h, rt
Production Method 21
1.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 2 h
2.2 Catalysts: Tetrabutylammonium chloride ; rt; 1 h, 80 °C
3.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
Production Method 22
1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 6 min, rt
1.3 4 min, rt
1.4 1 h, 40 °C
Production Method 23
(S)-(+)-1-Benzyloxy-2-propanol Raw materials
- Isopropenyl acetate
- (2S)-2-(benzyloxymethyl)oxirane
- 2-Propanol, 1-(phenylmethoxy)-3-(phenylthio)-, (S)- (9CI)
- 2-Propanol, 1-(phenylmethoxy)-3-[(phenylmethyl)thio]-, (R)-
- 2-Propanol, 1-(phenylmethoxy)-3-(phenylthio)-, (R)-
- (S)-Methyloxirane
- (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
- Butanoic acid, 2-chloroethyl ester
- Benzaldehyde
- (-)-Ethyl L-Lactate
- 2H-Pyran, tetrahydro-2-[(1S)-1-methyl-2-(phenylmethoxy)ethoxy]-
- Propanoic acid,2-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester, (2S)-
- (S)-(+)-Propane-1,2-diol
- 1-benzyloxypropan-2-one
- 1-Benzyloxy-2-propanol
- 2,2,2-TRICHLOROETHYL BUTYRATE
- 3,4-Dihydro-2H-pyran
(S)-(+)-1-Benzyloxy-2-propanol Preparation Products
(S)-(+)-1-Benzyloxy-2-propanol Suppliers
(S)-(+)-1-Benzyloxy-2-propanol Related Literature
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on (S)-(+)-1-Benzyloxy-2-propanol
Compound CAS No 85483-97-2: (S)-(+)-1-Benzyloxy-2-propanol
(S)-(+)-1-Benzyloxy-2-propanol, also known by its CAS number 85483-97-2, is a chiral alcohol with significant applications in various fields, particularly in the pharmaceutical and chemical industries. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules and advanced materials.
The structure of (S)-(+)-1-Benzyloxy-2-propanol consists of a benzyl group attached to an oxygen atom, which is further connected to a propanol backbone. This arrangement imparts the molecule with both hydrophilic and hydrophobic properties, making it versatile for various chemical transformations. The stereochemistry at the chiral center is critical, as it determines the compound's optical activity and interactions with biological systems.
Recent advancements in asymmetric synthesis have enabled the efficient production of (S)-(+)-1-Benzyloxy-2-propanol with high enantiomeric excess. Researchers have employed catalytic asymmetric epoxidation and subsequent ring-opening reactions to achieve this. These methods not only enhance the yield but also reduce the environmental footprint compared to traditional synthetic routes.
In terms of applications, (S)-(+)-1-Benzyloxy-2-propanol has been extensively used as a chiral building block in drug discovery programs. Its ability to participate in various nucleophilic and electrophilic reactions makes it an invaluable component in constructing complex molecular architectures. For instance, it has been utilized in the synthesis of β-lactam antibiotics, where its stereochemistry ensures the correct configuration at critical positions.
Beyond pharmaceuticals, this compound has found applications in material science, particularly in the development of chiral catalysts and liquid crystals. Its unique combination of chirality and functional groups allows for the creation of materials with tailored optical and electronic properties.
Recent studies have also explored the use of (S)-(+)-1-Benzyloxy-2-propanol in green chemistry initiatives. By incorporating this compound into bio-based polymers, researchers aim to develop sustainable materials that degrade efficiently under environmental conditions.
In conclusion, (S)-(+)-1-Benzyloxy-2-propanol (CAS No 85483-97-2) is a versatile chiral alcohol with wide-ranging applications across multiple disciplines. Its stereochemical properties and reactivity make it an essential component in modern chemical synthesis and material development.
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